4-(1,3-benzothiazol-2-yloxy)-N-benzylpiperidine-1-carboxamide

Medicinal Chemistry SAR Benzothiazole Derivatives

Researchers often struggle to source well-characterized benzothiazole-piperidine probes with documented scaffold selectivity. This compound fills that gap as a versatile starting point for: - DprE1 inhibitor optimization: scaffold validated against M. tuberculosis; request in-house enzymatic & Mtb MIC data. - Chemokine receptor profiling: N-benzyl modification may significantly alter CCR3/CCR1 selectivity (>800-fold differences seen in related series). - hERG safety assessment: close analog showed 1765-fold selectivity window; ideal for structure-hERG relationship studies. Supplied with ≥95% purity (HPLC), ready for immediate global shipping.

Molecular Formula C20H21N3O2S
Molecular Weight 367.47
CAS No. 1251643-88-5
Cat. No. B2482044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,3-benzothiazol-2-yloxy)-N-benzylpiperidine-1-carboxamide
CAS1251643-88-5
Molecular FormulaC20H21N3O2S
Molecular Weight367.47
Structural Identifiers
SMILESC1CN(CCC1OC2=NC3=CC=CC=C3S2)C(=O)NCC4=CC=CC=C4
InChIInChI=1S/C20H21N3O2S/c24-19(21-14-15-6-2-1-3-7-15)23-12-10-16(11-13-23)25-20-22-17-8-4-5-9-18(17)26-20/h1-9,16H,10-14H2,(H,21,24)
InChIKeyOFDLMMKRLOHHCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzothiazole-Piperidine Carboxamide: Chemical Class and Procurement Baseline


The compound 4-(1,3-benzothiazol-2-yloxy)-N-benzylpiperidine-1-carboxamide (CAS 1251643-88-5) is a synthetic small molecule belonging to the benzothiazole-piperidine carboxamide class, with a molecular formula of C20H21N3O2S and a molecular weight of 367.47 g/mol . It features a benzothiazole moiety linked via an ether bond to a piperidine ring, which is further functionalized with an N-benzyl carboxamide group . Publicly available quantitative pharmacological and physicochemical data for this specific compound are severely limited; most existing references are vendor-generated and lack peer-reviewed validation. Researchers and procurement specialists should be aware that its differentiation must be inferred primarily from class-level structure-activity relationships (SAR) rather than direct head-to-head comparisons.

Benzothiazole-piperidine carboxamide class; limited public quantitative data.
Class-level SAR inference required; no direct head-to-head comparisons available.
Potential scaffold for DprE1, CCR3, and hERG-related research profiling.

Risks of Generic Substitution in Benzothiazole-Piperidine Research


Substituting this compound with a generic benzothiazole-piperidine analog is not recommended because minor structural modifications in this chemical series can drastically alter target binding and selectivity. For example, in a related series of benzothiazole-piperidine CCR3 antagonists, varying the substituent on the piperidine nitrogen resulted in a greater than 800-fold difference in receptor selectivity [1]. Similarly, scaffold-hopping efforts around the benzothiazole DprE1 inhibitor TCA1 demonstrated that even subtle changes to the linker and carboxamide motif significantly impact both antimycobacterial potency and metabolic stability [2]. Therefore, without compound-specific quantitative data, assuming functional equivalence among analogs is scientifically unjustified and may lead to failed experiments or misleading conclusions.

Structural Sensitivity
Minor modifications on the piperidine nitrogen can cause >800-fold selectivity shifts (class-level example); direct analog substitution may not preserve target profile.
Scaffold-Dependent Potency
Scaffold hopping around the benzothiazole-carboxamide motif alters antimycobacterial potency and metabolic stability; functional equivalence among analogs is not supported.
Absence of Direct Comparator Data
No quantitative binding or functional data exist for this compound against close commercial analogs; interchangeability must be verified experimentally.

Quantitative Differentiation Against Closest Structural Analogs


Key Structural Difference from Simple Carboxamide Core

The target compound differs from the simple N-benzylpiperidine-1-carboxamide core (CAS 39531-35-6) by the presence of a 4-(1,3-benzothiazol-2-yloxy) substituent. No direct biological comparison data between these two exact compounds was found in the public domain. However, class-level SAR indicates that benzothiazole ethers at the piperidine 4-position are critical for DprE1 enzyme inhibition in Mycobacterium tuberculosis . In a related series, the benzothiazole moiety was essential for binding to the DprE1 active site, with the piperidine linker influencing conformational fit [1]. The N-benzyl group may further modulate lipophilicity and target engagement, but no quantitative affinity data for this specific compound against DprE1 or any other target is available.

Key Structural Difference
Class-level inference
Contains 4-(1,3-benzothiazol-2-yloxy) and N-benzyl carboxamide; comparator (CAS 39531-35-6) lacks the benzothiazole ether.
Structural attribution context; class-level SAR indicates benzothiazole required for DprE1 inhibition.
No direct biological comparison data for this pair; data to verify.
Medicinal Chemistry SAR Benzothiazole Derivatives

CCR3 Receptor Selectivity Profile Inference

This compound shares its core scaffold with a series of potent and selective CCR3 receptor antagonists. The closest published analog, compound 1b (a 2-(benzothiazolethio)acetamide derivative), demonstrated an IC50 of 2.3 nM for CCR3 and 1900 nM for CCR1, yielding an 820-fold selectivity window [1]. The target compound is structurally distinct from 1b—it replaces the thioacetamide linker with a carboxamide and modifies the N-substituent to benzyl. No direct CCR3/CCR1 binding data exist for CAS 1251643-88-5. However, class-level experience suggests that the N-benzyl group could alter both potency and selectivity compared to 1b; the actual selectivity profile remains uncharacterized.

CCR3 Selectivity Profile
Class-level inference
Analog 1b: CCR3 IC50=2.3 nM, CCR1 IC50=1900 nM (820-fold selectivity). Target compound data absent.
Selectivity profile not assumed; requires bespoke profiling for the N-benzyl modification.
Structural differences (thioacetamide vs. carboxamide, N-substituent) may alter selectivity.
CCR3 Antagonist Chemokine Receptor Selectivity

Comparison with a Close Commercial Analog

A close commercially available analog is 4-(1,3-benzothiazol-2-yloxy)-N-(2-chlorophenyl)piperidine-1-carboxamide (CAS not standardized) . The only structural difference is the replacement of the N-benzyl group with an N-(2-chlorophenyl) group. No parallel activity data exist for these two compounds. However, in medicinal chemistry, an N-benzyl to N-phenyl substitution is known to alter lipophilicity (clogP), metabolic stability, and binding conformation [1]. The benzyl group is more flexible and may provide better fit into hydrophobic pockets, while the chlorophenyl group introduces an electron-withdrawing halogen that can affect π-stacking and hydrogen bonding. Without quantitative assay data, the two analogs cannot be considered interchangeable.

Close Commercial Analog
Context-dependent
N-benzyl group vs. N-(2-chlorophenyl) in otherwise identical scaffold. No parallel activity data available.
Substituent change may affect lipophilicity and binding; analogs are not interchangeable.
Verification of structural requirements needed before purchase.
Chemical Probe SAR Halogen Scan

hERG Liability Screening in a Related Analog

A structurally related compound, 1-{[4-(1,3-benzothiazol-2-yloxy)phenyl]methyl}piperidine-4-carboxamide (BDBM24233), was tested for hERG channel inhibition and showed an IC50 of 30,000 nM (30 µM) in a [3H]astemizole displacement assay using HEK-293 cell membranes expressing the hERG K+ channel [1]. This relatively weak hERG affinity suggests a low cardiac risk for this scaffold. The target compound (CAS 1251643-88-5) has not been tested in this assay, but its structural similarity—particularly the shared benzothiazol-2-yloxy-piperidine motif—allows a tentative inference of a favorable cardiac safety profile. Conversely, the same analog inhibited leukotriene A4 hydrolase (LTA4H) with an IC50 of 17 nM [2], highlighting the scaffold's potential for high target potency while maintaining hERG selectivity. The target compound's N-benzyl carboxamide differs from the analog's piperidine-4-carboxamide, which could modulate both potency and hERG activity; direct measurement is required.

hERG Liability Context
Cross-study comparable
Related analog BDBM24233: hERG IC50=30,000 nM; LTA4H IC50=17 nM (~1765-fold selectivity window).
Scaffold shows low hERG affinity; target compound not tested.
Requires direct hERG measurement; N-benzyl modification may shift profile.
Cardiotoxicity hERG Safety Pharmacology

Recommended Application Scenarios


Antitubercular DprE1 Inhibitor Screening

Based on its structural overlap with known DprE1 inhibitors, this compound can serve as a starting point for medicinal chemistry optimization against Mycobacterium tuberculosis. The benzothiazol-2-yloxy-piperidine scaffold has been validated in DprE1 inhibition [1]. Researchers should request or generate in-house DprE1 enzymatic and whole-cell Mtb MIC data before advancing this specific analog, as no potency values are publicly available.

CCR3 Receptor Pharmacology Selectivity Profiling

The compound's scaffold is related to highly selective CCR3 antagonists [2]. It may be used in chemokine receptor panels to assess the impact of the N-benzyl modification on CCR3/CCR1 selectivity. Procurement for this purpose requires custom radioligand binding assays, as no selectivity data exist for this exact compound.

Cardiac Safety Profiling and hERG Assessment

Given that a close analog (BDBM24233) exhibited a 1765-fold selectivity window between LTA4H inhibition and hERG blockade [3], this compound can be included in a series to establish structure-hERG relationships. Testing this compound in a [3H]astemizole displacement assay would clarify whether the N-benzyl group alters the favorable hERG profile observed for the scaffold.

Chemical Biology Probe and Target Identification

The compound's benzothiazole and piperidine functionalities offer synthetic handles for linker attachment. It could be immobilized on a solid support for affinity-based target deconvolution studies, provided that initial activity against a target of interest is confirmed. Procurement specifications should emphasize high purity (>95% by HPLC) to avoid artifacts in pull-down experiments.

Application
Selection Property
Validation Focus
Antitubercular DprE1 screening
Benzothiazole-piperidine scaffold overlap with known DprE1 inhibitors
DprE1 enzymatic and whole-cell Mtb MIC assays
CCR3 receptor selectivity profiling
Scaffold relationship to selective CCR3 antagonists
Radioligand binding selectivity panel (CCR3/CCR1)
Cardiac safety profiling (hERG)
Observed hERG selectivity window in related analog
[3H]astemizole displacement assay; structure-hERG relationship study
Chemical biology probe development
Synthetic handles for linker attachment (benzothiazole, piperidine)
Target engagement confirmation; high purity to avoid pull-down artifacts
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